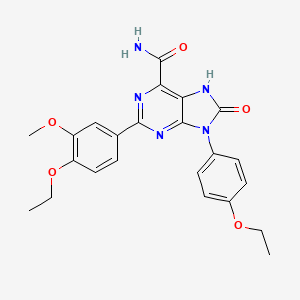
2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its CAS number 898442-55-2, is a purine derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N5O5, with a molecular weight of 449.5 g/mol . The structure features two ethoxy-substituted phenyl groups and an oxo group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O5 |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 898442-55-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and enzymes involved in cell signaling pathways. Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression and other diseases.
- Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other purine derivatives that target specific kinases involved in tumor growth.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Antitumor Activity
Research indicates that purine derivatives can exhibit significant antitumor effects. For instance:
- Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
There is evidence suggesting that the compound may possess anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- In Vitro Studies : A study focusing on purine derivatives reported that certain compounds showed IC50 values in the low micromolar range against cancer cell lines, indicating potent inhibitory effects on cell growth.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituent positioning on the phenyl rings for enhancing biological activity. Compounds with electron-donating groups at specific positions exhibited improved potency against targeted kinases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is helpful to compare it with related purine derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(4-ethoxyphenyl)-8-oxo-7H-purine | Antitumor activity | 5.0 |
| 9-(4-methoxyphenyl)-8-oxo-7H-purine | Kinase inhibition | 3.2 |
| 2-(4-fluorophenyl)-9-(4-methoxyphenyl) | Anti-inflammatory | 10.0 |
特性
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-4-32-15-9-7-14(8-10-15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-6-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKHOQOAGGJZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














